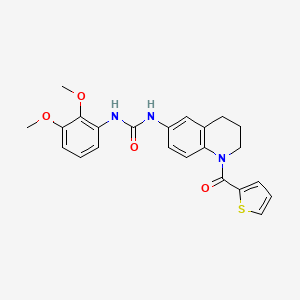
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,3-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines a urea functional group with a tetrahydroquinoline moiety, which is further substituted with a thiophene-2-carbonyl group and a dimethoxyphenyl group. The presence of these functional groups suggests various biological activities that merit detailed exploration.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Urea Group | Acts as a linking unit that may enhance solubility and biological interaction. |
| Tetrahydroquinoline Moiety | Known for various bioactive properties, particularly in CNS applications. |
| Thiophene-2-carbonyl | Contributes to the compound's reactivity and potential biological activity. |
| Dimethoxyphenyl Group | Enhances lipophilicity and may influence receptor binding affinity. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the methoxyphenyl intermediate followed by the introduction of thiophene groups through coupling reactions. Common reagents include organolithium reagents and palladium catalysts.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of key signaling pathways such as ERK and AKT, which are critical for cell survival and proliferation .
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that derivatives can effectively inhibit cell growth with IC50 values in the low micromolar range .
Antimicrobial Activity
The presence of the thiophene and urea functionalities suggests potential antimicrobial properties:
- Broad-Spectrum Activity : Similar compounds have demonstrated antibacterial and antifungal activities in vitro. For example, certain urea derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : Some related compounds exhibit MIC values as low as 50 μg/mL against tested microorganisms .
Neuroprotective Effects
Given the tetrahydroquinoline scaffold's known CNS activity:
- Neuroprotection : Compounds with similar structures have been investigated for their neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of tetrahydroquinoline derivatives on human liver (SK-Hep-1) and gastric (NUGC-3) cancer cell lines. The results indicated that specific substitutions on the tetrahydroquinoline scaffold significantly enhanced antiproliferative activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiophene-containing urea derivatives. The results revealed potent activity against various fungal strains, showcasing their potential as lead compounds for developing new antifungal agents.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-19-8-3-7-17(21(19)30-2)25-23(28)24-16-10-11-18-15(14-16)6-4-12-26(18)22(27)20-9-5-13-31-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBYPSYCPLZSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














